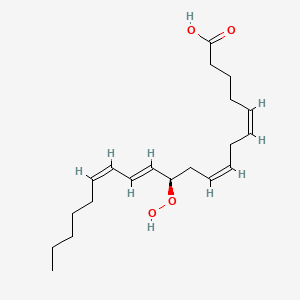

11(R)-Hpete

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H32O4 |

|---|---|

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

(5Z,8Z,11R,12E,14Z)-11-hydroperoxyicosa-5,8,12,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-7-10-13-16-19(24-23)17-14-11-8-6-9-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 |

Clave InChI |

PCGWZQXAGFGRTQ-WXMXURGXSA-N |

SMILES |

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |

SMILES isomérico |

CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)OO |

SMILES canónico |

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |

Descripción física |

Solid |

Origen del producto |

United States |

Biosynthetic Pathways and Enantioselective Generation of 11 R Hydroperoxyeicosatetraenoic Acid

Enzymatic Formation of 11(R)-Hpete

Cyclooxygenase-Dependent Mechanisms

While primarily known for producing prostaglandins (B1171923), cyclooxygenase (COX) enzymes also generate other oxygenated products from arachidonic acid, including 11(R)-HpETE. nih.govfrontiersin.org

Both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) possess two distinct catalytic functions: a cyclooxygenase activity and a peroxidase activity. frontiersin.org The cyclooxygenase active site is responsible for the initial bis-dioxygenation of arachidonic acid to form prostaglandin (B15479496) G2 (PGG2). frontiersin.orgjci.org However, as a minor side reaction, these enzymes can also catalyze the insertion of a single oxygen molecule into arachidonic acid to form hydroperoxyeicosatetraenoic acids (HpETEs). nih.govfrontiersin.org

Specifically, both COX-1 and COX-2 can convert arachidonic acid into small quantities of 11-HpETE and 15-HpETE. nih.govfrontiersin.org The formation of 11(R)-HpETE occurs within the cyclooxygenase active site of the prostaglandin endoperoxide H synthase-1. hmdb.ca Following its formation, the hydroperoxy group of 11-HpETE is subsequently reduced to a hydroxyl group by the peroxidase activity inherent to the COX enzymes, yielding 11-hydroxyeicosatetraenoic acid (11-HETE). nih.govresearchgate.netacs.org This peroxidase function is essential for converting the initial hydroperoxide product into the more stable alcohol form. acs.orgnih.gov

Interestingly, when COX-2 is acetylated by aspirin (B1665792), its ability to synthesize prostaglandins is blocked, but it retains the capacity to oxygenate arachidonic acid, leading to the formation of 15(R)-HETE and also 11(R)-HpETE. hmdb.cacaymanchem.comwikipedia.org

| Enzyme | Substrate | Key Product(s) | Role of Peroxidase Activity |

| COX-1 | Arachidonic Acid | Prostaglandins, 11(R)-HpETE | Reduces 11(R)-HpETE to 11(R)-HETE |

| COX-2 | Arachidonic Acid | Prostaglandins, 11(R)-HpETE | Reduces 11(R)-HpETE to 11(R)-HETE |

| Aspirin-acetylated COX-2 | Arachidonic Acid | 15(R)-HETE, 11(R)-HpETE | Reduces 11(R)-HpETE to 11(R)-HETE |

The formation of 11-hydroperoxide by COX enzymes is a highly stereospecific process, yielding exclusively the R-enantiomer. nih.govfrontiersin.org This stereocontrol is a fundamental aspect of the enzyme's catalytic mechanism. The process begins with the abstraction of the 13-pro-S hydrogen atom from arachidonic acid by a tyrosyl radical in the enzyme's active site. poliklinika-harni.hracs.orgnih.gov

This initial step leads to the formation of a carbon-centered radical, which can be delocalized across a pentadiene system. acs.orgnih.gov While the major reaction pathway involves cyclization to form prostaglandins, a minor pathway allows for the direct reaction with molecular oxygen. researchgate.net For the formation of 11-HpETE, the radical is located at carbon 11 (C-11). researchgate.netpoliklinika-harni.hr Molecular oxygen then attacks the C-11 radical from the side opposite to the initial hydrogen abstraction (antarafacial oxygen addition). researchgate.netpoliklinika-harni.hracs.org This specific geometry of substrate binding and oxygen attack within the confined space of the COX active site dictates that the resulting hydroperoxy group at the 11th position is in the R configuration, leading to the formation of 11(R)-HpETE. frontiersin.orgresearchgate.net

| Mechanistic Step | Description | Stereochemical Outcome |

| Hydrogen Abstraction | The catalytic tyrosyl radical removes the 13-(pro)-S-hydrogen atom from arachidonic acid. acs.orgnih.gov | Initiates the radical reaction. |

| Radical Delocalization | The unpaired electron is delocalized, with resonance placing it at C-11. acs.org | Makes C-11 susceptible to oxygen attack. |

| Oxygen Insertion | Molecular oxygen attacks the C-11 radical in an antarafacial manner. researchgate.netacs.org | Leads to the formation of the hydroperoxide. |

| Product Formation | The resulting product is 11(R)-HpETE. researchgate.net | Exclusively the R-enantiomer is formed. |

Role of COX-1 and COX-2 Peroxidase Activity in 11(R)-Hpete Generation

Lipoxygenase-Dependent Mechanisms

In addition to the cyclooxygenase pathway, specific lipoxygenase (LOX) enzymes are capable of producing 11(R)-HpETE. Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. lsu.edu

A distinct 11(R)-lipoxygenase activity has been identified and characterized in certain lower organisms. caymanchem.com A prominent example is the freshwater cnidarian Hydra vulgaris. caymanchem.combioscience.co.ukbertin-bioreagent.com Studies have shown that cytosolic extracts from Hydra vulgaris can convert exogenous arachidonic acid into 11-HpETE and its corresponding alcohol, 11-HETE. nih.govnih.gov Chiral phase analysis confirmed that the 11-HETE produced is predominantly the R-enantiomer, strongly suggesting the presence of a highly active (R)-11-lipoxygenase. nih.govnih.gov This enzyme is located in the cytosolic fraction of Hydra homogenates and is implicated in biological processes such as tentacle regeneration. caymanchem.comnih.govnih.gov An 11(R)-lipoxygenase has also been reported in the sea urchin Strongylocentrotus purpuratus and the sea coral Gersemia fruticosa. caymanchem.comnih.gov

The 11(R)-lipoxygenase found in Hydra vulgaris demonstrates clear substrate and product profiles. Its primary substrate is arachidonic acid, which it efficiently converts to 11-HpETE as the main product, along with smaller amounts of 9-HETE and 12-HETE. nih.govnih.gov The production of 11-HpETE by this enzyme is dependent on the concentration of arachidonic acid, the duration of incubation, and the amount of protein in the homogenate. nih.govnih.gov Notably, the activity of this Hydra 11(R)-lipoxygenase is not inhibited by typical inhibitors of cyclooxygenase (indomethacin), 5-lipoxygenase, or 12-lipoxygenase, indicating it is a distinct enzymatic entity. nih.govnih.gov Similarly, the 11R-lipoxygenase from the coral Gersemia fruticosa shows a strong preference for C20 fatty acids like arachidonic acid over C18 or C22 fatty acids. nih.govmdpi.com

| Enzyme Source | Primary Substrate | Major Products | Key Characteristics |

| Hydra vulgaris | Arachidonic Acid | 11(R)-HpETE, 11(R)-HETE | Cytosolic; Not inhibited by standard COX or LOX inhibitors. nih.govnih.gov |

| Gersemia fruticosa | Arachidonic Acid (C20 fatty acids) | 11(R)-HpETE | Prefers C20 over C18 and C22 fatty acids. nih.govmdpi.com |

Identification and Characterization of 11(R)-Lipoxygenases (e.g., in Hydra vulgaris)

Cytochrome P450-Mediated Pathways and Related Eicosanoid Formation (e.g., 11-HETE)

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are key players in the oxidative metabolism of arachidonic acid, leading to the formation of various eicosanoids, including HETEs and epoxyeicosatrienoic acids (EETs). diva-portal.orgcaymanchem.com The metabolism of arachidonic acid by CYP enzymes is an NADPH-dependent process. nih.gov

Incubation of arachidonic acid with rat liver microsomes has been shown to produce both 11(R)-HETE and 11(S)-HETE, with the R-enantiomer being predominant. nih.govcaymanchem.com This indicates a degree of stereoselectivity in the CYP-mediated hydroxylation of arachidonic acid. Specifically, CYP1B1 is a predominant enzyme responsible for the formation of 11-HETE. nih.govresearchgate.net Other CYP isozymes, such as those in the CYP2C and CYP2J families, are known to be involved in the production of other HETE and EET regioisomers. caymanchem.combio-rad.com For instance, CYP2J2 metabolizes arachidonic acid to all four EET regioisomers, while CYP4A and CYP4F subfamilies are primarily responsible for producing 20-HETE. caymanchem.combio-rad.com

The formation of 11-HETE can also occur as a byproduct of prostaglandin biosynthesis via cyclooxygenase-1 (COX-1) and COX-2 enzymes, which generates the 11(R) configuration exclusively. nih.govnih.gov The peroxidase activity of these COX enzymes reduces the initially formed 11(R)-HpETE to 11(R)-HETE. acs.org

Table 1: Key Enzymes in 11-HETE Formation

| Enzyme Family | Specific Enzymes | Primary Products from Arachidonic Acid | Stereoselectivity for 11-HETE |

| Cytochrome P450 | CYP1B1, other CYPs | 11(R)-HETE and 11(S)-HETE, other HETEs, EETs | Predominantly R-enantiomer |

| Cyclooxygenase | COX-1, COX-2 | Prostaglandins, 11(R)-HETE, 15(R)-HETE | Exclusively R-enantiomer |

Non-Enzymatic Generation of 11-Hydroperoxyeicosatetraenoic Acid Isomers

In contrast to the stereospecificity of enzymatic reactions, non-enzymatic pathways typically result in a mixture of isomers.

Free Radical-Mediated Lipid Peroxidation

The non-enzymatic generation of 11-HpETE occurs through the process of free radical-mediated lipid peroxidation of arachidonic acid. nih.govmdpi.com This process is initiated by reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which abstract a hydrogen atom from one of the bis-allylic carbons of arachidonic acid. researchgate.netrsc.org This creates a carbon-centered lipid radical that rapidly reacts with molecular oxygen to form a peroxyl radical. nih.gov

Specifically, oxygen addition at the C-11 position of the arachidonic acid backbone generates an 11-peroxyl radical. researchgate.net This radical can then abstract a hydrogen atom from another molecule, propagating the radical chain reaction and forming 11-hydroperoxyeicosatetraenoic acid (11-HpETE). researchgate.net This free radical-mediated process can also lead to the formation of other HpETE isomers, including 5-, 8-, 9-, 12-, and 15-HpETE. nih.govmdpi.com The resulting hydroperoxides can be subsequently reduced to their more stable hydroxyl derivatives (HETEs). mdpi.com

Formation of Racemic Mixtures and Isoprostane Derivatives

A key characteristic of non-enzymatic lipid peroxidation is the formation of racemic mixtures, meaning both R and S enantiomers of the hydroperoxy and hydroxy fatty acids are produced. caymanchem.com Therefore, non-enzymatic oxidation of arachidonic acid yields (±)11-HETE. caymanchem.com The levels of 11(S)-HETE can be higher than 11(R)-HETE in human plasma and serum, suggesting a significant contribution from non-enzymatic pathways. nih.gov

The peroxyl radical intermediates formed during lipid peroxidation can also undergo further reactions to form other products. For instance, the 11-peroxyl radical can undergo cyclization, further oxygenation, and rearrangement to yield isoprostanes, which are prostaglandin-like compounds. researchgate.net The formation of isoprostanes is considered a reliable marker of oxidative stress. caymanchem.commdpi.com The mechanism for isoprostane formation is thought to involve the β-fragmentation of a peroxyl radical followed by the re-addition of oxygen to form the 11-HpETE peroxyl radical, which ultimately leads to racemic isoprostane products. nih.gov

Table 2: Comparison of Enzymatic and Non-Enzymatic 11-HpETE Generation

| Feature | Enzymatic Generation (CYP, COX) | Non-Enzymatic Generation (Free Radical Peroxidation) |

| Initiation | Specific enzyme-substrate binding | Attack by reactive oxygen species |

| Products | Primarily 11(R)-HpETE/11(R)-HETE | Racemic mixture of 11(R)- and 11(S)-HpETE/HETE, other HpETE isomers, isoprostanes |

| Stereospecificity | High (enantioselective) | Low (racemic) |

| Key Intermediates | Enzyme-bound intermediates | Free peroxyl radicals |

Metabolic Fates and Downstream Bioactive Metabolites of 11 R Hydroperoxyeicosatetraenoic Acid

Immediate Reduction to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE)

The initial and rapid metabolic fate of 11(R)-HpETE within the cellular environment is its reduction to the more stable corresponding alcohol, 11(R)-HETE. This conversion is a crucial step, as the hydroperoxide form is highly reactive and short-lived. wikipedia.org

Role of Ubiquitous Cellular Peroxidases

The reduction of hydroperoxyeicosatetraenoic acids (HpETEs), including 11(R)-HpETE, is primarily carried out by the peroxidase (POX) activity of various cellular enzymes. acs.org Cyclooxygenases (COX-1 and COX-2), for instance, not only produce 11(R)-HpETE from arachidonic acid but also possess peroxidase activity that facilitates its reduction to 11(R)-HETE. acs.orgnih.gov This reduction is a general and widespread cellular process, ensuring that the unstable hydroperoxide intermediates are quickly converted to their more stable hydroxy derivatives. wikipedia.orgwikipedia.org

Glutathione (B108866) Peroxidase Activity in 11(R)-HpETE Reduction

Among the peroxidases, glutathione peroxidases (GPx) play a significant role in the reduction of lipid hydroperoxides. vulcanchem.comjci.org These enzymes catalyze the reduction of HpETEs to their corresponding HETEs, utilizing glutathione (GSH) as a reducing substrate. bio-rad.comhmdb.careactome.org For example, GPx1 has been shown to reduce 15(S)-HpETE to 15(S)-HETE, and it is understood that a similar mechanism applies to other HpETE isomers. bio-rad.com The activity of various GPx isoforms, such as GPX1, GPX2, and GPX4, is involved in the conversion of 12(R)-HpETE to 12(R)-HETE, highlighting the broad specificity of these enzymes for lipid hydroperoxides. reactome.org

Subsequent Biotransformations of 11(R)-HETE

Following its formation, 11(R)-HETE can undergo further enzymatic modifications, leading to the generation of other bioactive eicosanoids.

Oxidation to 11-Oxoeicosatetraenoic Acid (11-oxo-ETE)

A key metabolic pathway for 11(R)-HETE is its oxidation to 11-oxoeicosatetraenoic acid (11-oxo-ETE).

The conversion of 11(R)-HETE to 11-oxo-ETE is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). acs.orgnih.govnih.gov This NAD+-dependent enzyme is primarily known for oxidizing the 15(S)-hydroxyl group of prostaglandins (B1171923) and other eicosanoids, leading to their inactivation. acs.orgnih.gov However, research has surprisingly revealed that 15-PGDH can also efficiently oxidize the 11(R)-hydroxyl group of 11(R)-HETE. acs.orgnih.govnih.gov This was confirmed in studies using recombinant human 15-PGDH and in cell lysates from human colorectal adenocarcinoma (LoVo) cells, which express both COX-2 and 15-PGDH. nih.govnih.gov Inhibition of 15-PGDH in these cell lysates led to a significant decrease in 11-oxo-ETE production and a corresponding increase in 11(R)-HETE levels, confirming the role of 15-PGDH in this conversion. nih.govnih.gov

While 15-PGDH is typically specific for the 15(S)-hydroxyl group of eicosanoids, its ability to metabolize 11(R)-HETE indicates a broader substrate specificity than previously thought. acs.orgnih.govnih.govmdpi.com The catalytic efficiency of 15-PGDH for 11(R)-HETE was found to be comparable to that for 15(S)-HETE, another substrate for the enzyme. researchgate.net This unexpected finding highlights the enzyme's capacity to recognize and act upon a different stereochemical configuration at a distinct position on the fatty acid chain. The oxidation of 11(R)-HETE, which is exclusively generated by COX-1 and COX-2, by 15-PGDH leads to the formation of the bioactive lipid mediator 11-oxo-ETE. nih.gov

Catalysis by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Conversion to Trihydroxyeicosatrienoic Acids (THETAs)

While 11(R)-HpETE is a significant COX-derived metabolite, the direct biosynthetic pathway to trihydroxyeicosatrienoic acids (THETAs) originates from a different hydroperoxide isomer, 15(S)-HpETE, which is a product of the 15-lipoxygenase (15-LO) pathway. physiology.orgphysiology.org The formation of THETAs is a multi-step enzymatic process crucial for generating potent vasodilatory molecules. physiology.org

The enzymatic metabolism of arachidonic acid in vascular endothelial cells can lead to the production of 11,12,15-THETA. nih.gov This process is initiated by the 15-lipoxygenase-1 (15-LO-1) enzyme, which converts arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). physiology.orgnih.gov This intermediate is then transformed into an epoxy alcohol, 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA). physiology.orgphysiology.org Subsequent hydrolysis of this epoxide yields 11,12,15-THETA. nih.govphysiology.org

Of the various possible stereoisomers, 11(R),12(S),15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid has been identified as the specific, biologically active form produced by the rabbit aorta. physiology.org This particular isomer has been shown to induce relaxation in vascular tissues. nih.gov It is important to note that non-enzymatic hydrolysis of 15-H-11,12-EETA under acidic conditions can lead to the formation of both 11,12,15-THETA and 11,14,15-THETA. nih.govphysiology.orgahajournals.org

The conversion of the initial hydroperoxide to THETAs is dependent on the sequential action of two key enzyme types.

Hydroperoxide Isomerase: This class of enzymes catalyzes the rearrangement of a fatty acid hydroperoxide into an epoxy alcohol. In the context of THETA synthesis, a hydroperoxide isomerase metabolizes 15(S)-HpETE to form 15-H-11,12-EETA. physiology.orgnih.gov Evidence suggests that certain cytochrome P450 (CYP) enzymes, such as CYP2J2 and CYP2C8, possess this hydroperoxide isomerase activity. nih.govebi.ac.uk In rabbit vascular tissue, CYP2J2 is specifically implicated as the likely enzyme performing this function. ebi.ac.uk

Epoxide Hydrolase: Following the formation of the epoxy alcohol intermediate, an epoxide hydrolase introduces a water molecule to open the epoxide ring, forming a diol. Specifically, soluble epoxide hydrolase (sEH) is responsible for converting 15-H-11,12-EETA into 11,12,15-THETA. nih.govphysiology.org The presence of sEH has been confirmed in the aorta and other arteries. nih.gov Inhibition of sEH leads to an accumulation of the 15-H-11,12-EETA precursor, underscoring the enzyme's critical role in the final step of THETA synthesis. physiology.org

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Arachidonic Acid | 15-Lipoxygenase-1 (15-LO-1) | 15(S)-HpETE |

| 2 | 15(S)-HpETE | Hydroperoxide Isomerase (e.g., CYP2J2) | 15-H-11,12-EETA |

| 3 | 15-H-11,12-EETA | Soluble Epoxide Hydrolase (sEH) | 11,12,15-THETA |

Formation of 11,12,15-THETA Isomers

Formation of Conjugated Metabolites (e.g., Oxoeicosanoid Glutathione Conjugates)

A significant metabolic fate for 11(R)-HpETE involves its conversion into an oxo-eicosanoid and subsequent conjugation with glutathione. This pathway begins with the reduction of 11(R)-HpETE to its corresponding alcohol, 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a reaction carried out by the peroxidase activity of COX enzymes. acs.orgmdpi.comresearchgate.net

The resulting 11(R)-HETE is then a substrate for oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts it to 11-oxo-eicosatetraenoic acid (11-oxo-ETE). acs.orgnih.gov This enzymatic step is noteworthy, as 15-PGDH typically acts on substrates with a 15(S)-hydroxyl group, but it has been shown to effectively oxidize the 11(R)-hydroxyl group of 11(R)-HETE. nih.gov

Finally, the α,β-unsaturated ketone structure of 11-oxo-ETE makes it susceptible to nucleophilic attack. In a reaction catalyzed by glutathione S-transferase (GST), 11-oxo-ETE is conjugated with glutathione (GSH) to form an 11-oxo-ETE-glutathione conjugate (11-OEG). mdpi.comnih.gov This metabolic sequence has been documented in human colorectal adenocarcinoma (LoVo) cells, which express both COX-2 and 15-PGDH. acs.orgnih.gov

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | 11(R)-HpETE | Cyclooxygenase (Peroxidase activity) | 11(R)-HETE |

| 2 | 11(R)-HETE | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 11-oxo-ETE |

| 3 | 11-oxo-ETE | Glutathione S-Transferase (GST) | 11-oxo-ETE-Glutathione Conjugate (11-OEG) |

Intracellular and Extracellular Metabolite Shuttling Mechanisms

The metabolism of 11(R)-HpETE and its derivatives involves movement across different cellular compartments and into the extracellular space. The initial synthesis of 11(R)-HpETE from arachidonic acid by COX enzymes occurs at the luminal side of the endoplasmic reticulum and the nuclear envelope. The subsequent conversion steps, including the oxidation of 11(R)-HETE by the cytosolic enzyme 15-PGDH and conjugation by GST, happen within the cytoplasm.

There is clear evidence for the extracellular shuttling of these metabolites. For instance, 11-oxo-ETE is actively secreted by cells following its formation. acs.orgnih.gov This secretion allows it to act as a signaling molecule on neighboring cells. The transport of other eicosanoids, such as PGE2, is known to be mediated by specific transporters like the ABCC4 transporter for efflux and the OATP2A1 transporter for reuptake. acs.orgmdpi.com It is plausible that similar mechanisms are involved in the shuttling of 11-oxo-ETE and its glutathione conjugate.

Furthermore, the biological activity of metabolites like 11,12,15-THETA, which is released from endothelial cells to act on adjacent smooth muscle cells, provides functional evidence of extracellular transport and signaling. nih.govphysiology.org

Cellular and Molecular Mechanisms Regulated by 11 R Hpete and Its Metabolites

Eicosanoid Signaling Cascades

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). wikipedia.org 11(R)-Hpete and its derivatives are key players within these intricate signaling networks.

11(R)-Hpete is a notable product within the arachidonic acid cascade. Following the release of arachidonic acid from membrane phospholipids, it is metabolized by several enzymatic pathways. ahajournals.org Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-known for producing prostaglandins (B1171923) but also generate small quantities of 11(R)-Hpete. researchgate.netnih.gov Specifically, both COX-1 and COX-2 can convert arachidonic acid into 11(R)-Hpete, which is then rapidly reduced to its corresponding alcohol, 11(R)-HETE. nih.govcaymanchem.comnih.gov This reduction is primarily accomplished through the peroxidase (POX) activity inherent to the COX enzymes. nih.govacs.org

Aspirin-acetylated COX-2 exhibits altered catalytic activity, shifting its product profile to favor the formation of 15(R)-HETE from its precursor 15(R)-HpETE, while COX-1 is inactivated. wikipedia.org Beyond the COX pathway, dedicated 11(R)-lipoxygenases (11R-LOX) have been identified in certain species, such as sea urchins and freshwater hydra, that directly produce 11(R)-Hpete from arachidonic acid. caymanchem.comnih.gov

Once formed, 11(R)-HETE can be further metabolized. For instance, it is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to 11-oxo-eicosatetraenoic acid (11-oxo-ETE), a metabolite with distinct biological activities. researchgate.netacs.org

The arachidonic acid cascade does not operate in isolation; its intermediates and products engage in significant cross-talk with other lipid signaling pathways. This interaction allows for the generation of a diverse array of bioactive mediators. A key example of this interplay is the transcellular biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins. nih.govbiorxiv.org

Lipoxins are anti-inflammatory eicosanoids synthesized through the cooperative action of different lipoxygenase enzymes in adjacent cells. caymanchem.comersnet.org For example, 15-LOX can generate 15(S)-HpETE, which is then converted by 5-LOX in a neighboring leukocyte to produce lipoxins. caymanchem.com A specific form of cross-talk involves aspirin (B1665792), which acetylates COX-2, causing it to produce 15(R)-HETE instead of prostaglandins. encyclopedia.pub This 15(R)-HETE can then be converted by 5-LOX into 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs), which are potent anti-inflammatory agents. nih.govencyclopedia.pubrevhipertension.com While 11(R)-HETE is not a direct precursor in this specific lipoxin pathway, its formation via COX enzymes highlights the branching nature of the arachidonic acid cascade, where pathway selection (prostaglandin vs. HETE synthesis) dictates the ultimate biological outcome.

Furthermore, metabolites from the cytochrome P450 pathway can influence the COX pathway. For instance, epoxyeicosatrienoic acids (EETs), produced by CYP epoxygenases, can serve as substrates for COX enzymes, demonstrating another level of pathway integration. metabolomics.se

Involvement in Arachidonic Acid Cascade Interplay

Enzyme Modulation and Regulation

Metabolites of 11(R)-Hpete, particularly the enantiomers of 11-HETE, can modulate the expression and activity of key metabolic enzymes, creating feedback and feed-forward loops that influence cellular signaling.

Research has demonstrated that 11-HETE enantiomers can regulate the expression of several cytochrome P450 (CYP) enzymes, which are themselves involved in fatty acid metabolism. researchgate.net In human cardiomyocyte cell lines, both 11(R)-HETE and its stereoisomer 11(S)-HETE were found to upregulate the mRNA and protein levels of CYP1B1, CYP1A1, CYP4F2, and CYP4A11. researchgate.netresearchgate.net Notably, the effect of the S-enantiomer was more pronounced. researchgate.net

Further specificity was observed: while 11(R)-HETE selectively increased the expression of CYP4F2, 11(S)-HETE increased the levels of both CYP2J and CYP4F2. researchgate.netresearchgate.netresearchgate.net This is particularly relevant as CYP1B1 is a primary enzyme responsible for the formation of mid-chain HETEs from arachidonic acid. researchgate.netnih.gov The CYP4A and CYP4F families are the main producers of the vasoconstrictive eicosanoid 20-HETE, a process to which CYP4A11 is a key contributor. nih.govwikipedia.org

| CYP Enzyme | Effect of 11(R)-HETE | Effect of 11(S)-HETE | Primary Function of CYP Enzyme |

|---|---|---|---|

| CYP1B1 | Upregulation researchgate.netresearchgate.net | Upregulation (more pronounced) researchgate.netresearchgate.net | Metabolism of procarcinogens; formation of mid-chain HETEs. nih.gov |

| CYP1A1 | Upregulation researchgate.netresearchgate.net | Upregulation (more pronounced) researchgate.netresearchgate.net | Metabolism of xenobiotics; minor contributor to HETE formation. nih.gov |

| CYP4F2 | Upregulation researchgate.netresearchgate.net | Upregulation researchgate.netresearchgate.net | Primary enzyme for 20-HETE synthesis. wikipedia.org |

| CYP4A11 | Upregulation researchgate.netresearchgate.net | Upregulation (more pronounced) researchgate.netresearchgate.net | Key enzyme for 20-HETE synthesis. wikipedia.org |

| CYP2J | No significant effect researchgate.net | Upregulation researchgate.net | Primary epoxygenase, forms EETs. |

Beyond regulating gene expression, 11-HETE enantiomers can directly modulate enzyme function through allosteric mechanisms. A significant finding is the enantioselective allosteric activation of CYP1B1. researchgate.net Studies using recombinant human CYP1B1 demonstrated that 11(S)-HETE significantly increased the catalytic activity of the enzyme. researchgate.netresearchgate.net In contrast, 11(R)-HETE had no significant effect on CYP1B1's catalytic activity. researchgate.netresearchgate.net This suggests that the S-enantiomer acts as a positive allosteric modulator of CYP1B1, binding to a site distinct from the active site to enhance its function. This enantioselective effect highlights the stereochemical specificity of protein-lipid interactions. Similar allosteric activation of CYP1B1 has also been reported for other HETE isomers, such as 16-HETE. nih.gov

| Compound | Effect on CYP1B1 Catalytic Activity | Mechanism |

|---|---|---|

| 11(R)-HETE | No significant effect researchgate.netresearchgate.net | N/A |

| 11(S)-HETE | Significant increase researchgate.netresearchgate.net | Allosteric Activation researchgate.net |

Interaction with Cytochrome P450 Enzymes (e.g., CYP1B1, CYP1A1, CYP4F2, CYP4A11, CYP2J)

Intracellular Receptor Interactions and Downstream Signaling (e.g., PPARγ, NFκB for related compounds/metabolites)

The biological effects of 11(R)-Hpete metabolites and related eicosanoids are often mediated by their interaction with intracellular receptors and the subsequent modulation of downstream signaling pathways, such as those involving Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB).

While direct receptor binding data for 11(R)-HETE is limited, the actions of structurally similar HETEs and their derivatives provide valuable insights. The metabolite 11-oxo-ETE, formed from 11(R)-HETE, shares structural features with 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a well-characterized endogenous agonist for PPARγ. ahajournals.orgacs.org Activation of PPARγ, a nuclear receptor, typically leads to the regulation of genes involved in lipid metabolism and inflammation.

Other HETE isomers are known to interact with these pathways directly. For example, 15-HETE has been shown to function as a PPARγ agonist. jmb.or.kr Activation of PPARγ by 15-HETE was linked to increased expression of PTEN (phosphatase and tensin homolog), which in turn reduced phosphorylation of Akt, a key signaling node. jmb.or.kr

The NF-κB pathway, a central regulator of inflammatory gene expression, is another critical target. Some eicosanoids, like 15d-PGJ2 and 15-HETE, inhibit NF-κB signaling by preventing the translocation of NF-κB transcription factors to the nucleus. acs.orgjmb.or.kr In contrast, other HETEs, such as 12-HETE, have been shown to activate the NF-κB pathway, promoting inflammation and cell proliferation. tandfonline.commdpi.com These opposing effects underscore the functional diversity among closely related lipid mediators.

| Metabolite | Receptor/Pathway Interaction | Downstream Effect |

|---|---|---|

| 15-HETE | PPARγ Agonist jmb.or.kr | Increased PTEN expression, reduced Akt phosphorylation. jmb.or.kr |

| 15-HETE | NF-κB Inhibition jmb.or.kr | Decreased nuclear translocation of NF-κB. jmb.or.kr |

| 12-HETE | NF-κB Activation tandfonline.commdpi.com | Promotes inflammation and cell proliferation. tandfonline.commdpi.com |

| 11-oxo-ETE | Structural similarity to PPARγ agonist 15d-PGJ2 acs.org | Exhibits antiproliferative activity; specific receptor interactions are under investigation. acs.org |

Stereochemical Determinants of Biological Function for 11(R)-HpETE-Derived Metabolites (e.g., 11,12,15-THETA)

The biological activities of metabolites derived from 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE) are profoundly influenced by their specific three-dimensional arrangement of atoms, a property known as stereochemistry. mgscience.ac.in Even subtle changes in the orientation of functional groups can lead to significant differences in biological function, highlighting the presence of specific receptors or binding sites that can distinguish between these stereoisomers. nih.govnih.gov This is particularly evident in the case of 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA), a key metabolite in the 15-lipoxygenase pathway. physiology.orghmdb.ca

Research focused on the vascular effects of 11,12,15-THETA has demonstrated a strict requirement for a precise stereochemical configuration to elicit a biological response. nih.govphysiology.org Studies involving the chemical synthesis and comparison of eight different stereoisomers of 11,12,15(S)-THETA revealed that only one isomer possessed potent biological activity. physiology.org The naturally produced, biologically active form was identified as 11(R),12(S),15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid. nih.govphysiology.org This specific isomer was found to be a potent agonist for relaxing rabbit aorta, an effect mediated by the activation of small-conductance Ca²⁺-activated K⁺ (SKCa) channels. nih.govphysiology.org

The critical nature of the stereochemistry is underscored by the dramatic loss of activity in other isomers. For instance, isomers with a cis double bond at the C13-14 position were found to be inactive. physiology.org Among the isomers with the required trans configuration at C13-14, the 11(R),12(S),15(S)-THETA isomer was the most powerful vasodilator. physiology.org In comparison, the 11(S),12(R),15(S) stereoisomer showed only weak activity, while the other six synthesized isomers were inactive. nih.govphysiology.org This specificity strongly suggests that the biological actions of 11,12,15-THETA are mediated through a specific binding site or receptor that recognizes a very precise molecular shape. nih.govnih.gov

The functional importance of this stereospecificity was further confirmed using whole-cell patch-clamp techniques on isolated aortic smooth muscle cells. physiology.org The 11(R),12(S),15(S)-THETA isomer caused a significant increase in outward K⁺ current, which leads to hyperpolarization and muscle relaxation. nih.govphysiology.org This effect was blocked by apamin, a known inhibitor of SKCa channels. physiology.org Other isomers, such as 11(R),12(R),15(S)-THETA, produced only a minimal increase in the K⁺ current, reinforcing the idea that the specific arrangement of the hydroxyl groups at the 11 and 12 positions is crucial for full biological activity. physiology.org

Detailed Research Findings

The following tables summarize the comparative biological activity of different 11,12,15-THETA stereoisomers based on published research findings.

Table 1: Relaxation of Rabbit Aorta by 11,12,15-THETA Stereoisomers

| Stereoisomer | Concentration (M) | Maximum Relaxation (%) |

| 11(R),12(S),15(S)-THETA | 10⁻⁷ - 10⁻⁴ | 69 ± 5 |

| 11(S),12(R),15(S)-THETA | 10⁻⁴ | 22 |

| Other Six Stereoisomers | 10⁻⁴ | Inactive |

| Data sourced from studies on preconstricted rabbit aorta rings. nih.govphysiology.org |

Table 2: Effect of 11,12,15-THETA Stereoisomers on Outward K⁺ Current in Aortic Smooth Muscle Cells

| Stereoisomer | Concentration (M) | Increase in Outward K⁺ Current (%) |

| 11(R),12(S),15(S)-THETA | 10⁻⁴ | 119 ± 36 |

| 11(R),12(R),15(S)-THETA | 10⁻⁴ | 20 ± 2 |

| Measurements taken at +60 mV using whole-cell patch-clamp technique. nih.govphysiology.org |

In Vitro and Non Human in Vivo Biological Roles and Functional Implications of 11 R Hydroperoxyeicosatetraenoic Acid Pathway

Regulation of Cell Growth and Proliferation in Experimental Models

The metabolites derived from the 11(R)-HpETE pathway, particularly 11-oxo-eicosatetraenoic acid (11-oxo-ETE), have been identified as significant modulators of cellular growth and proliferation.

Modulation of Cellular Proliferation by 11(R)-HETE and Related Eicosanoids

11(R)-HETE is a significant cyclooxygenase-2 (COX-2) derived metabolite of arachidonic acid in epithelial cells, but it is often rapidly metabolized. acs.orgnih.gov The key to its antiproliferative effect lies in its enzymatic conversion. Unlike prostaglandins (B1171923) such as PGE₂ and PGD₂, which are generally inactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), 11(R)-HETE is activated through oxidation by this same enzyme to form the more stable and potent 11-oxo-ETE. acs.orgmdpi.comresearchgate.net This conversion has been confirmed in human colorectal adenocarcinoma (LoVo) cell lysates, where inhibiting 15-PGDH suppressed 11-oxo-ETE production and increased 11(R)-HETE levels. acs.orgnih.gov

The antiproliferative effects of these eicosanoids are not limited to endothelial cells. 11-oxo-ETE also dose-dependently inhibits the proliferation of various human cancer cell lines, including colonic adenocarcinoma lines (LoVo, HCA-7) and lung adenocarcinoma cells (A549), typically in the low micromolar range. nih.govresearchgate.net In these studies, 11-oxo-ETE was consistently more potent than its isomer, 15-oxo-ETE. nih.govresearchgate.net Furthermore, the methyl ester derivative of 11-oxo-ETE (11-oxo-ETE-ME) demonstrated even greater antiproliferative potency, which was linked to a three to eight-fold increase in the intracellular concentration of the free acid. nih.govresearchgate.netnih.gov

Role in Cellular Hypertrophy and Remodeling (e.g., Cardiomyocyte Models)

The 11(R)-HETE pathway has been implicated in processes of cellular hypertrophy, particularly in cardiac cells. In vitro studies using the human fetal ventricular cardiomyocyte cell line (RL-14) have shown that both 11(R)-HETE and its enantiomer, 11(S)-HETE, can induce cellular hypertrophy. nih.govresearchgate.net

Treatment of RL-14 cells with 11(R)-HETE (at 20 µM for 24 hours) led to a significant increase in the expression of cardiac hypertrophic markers. nih.gov For instance, the gene expression of the β/α-myosin heavy chain (MHC) ratio, a key indicator of cardiac hypertrophy, increased by 132% in cells treated with 11(R)-HETE. nih.gov Similarly, the expression of the ACTA-1 gene, which codes for alpha-skeletal actin, was elevated by 46%. nih.gov While both enantiomers induced hypertrophy, 11(S)-HETE was found to be more potent. nih.govresearchgate.net This hypertrophic response is associated with the upregulation of cytochrome P450 (CYP) enzymes, particularly CYP1B1, which is known to mediate the formation of cardiotoxic metabolites. nih.govresearchgate.net Specifically, 11(R)-HETE treatment upregulated the mRNA and protein levels of CYP1B1, CYP1A1, CYP4F2, and CYP4A11. nih.gov

Table 2: Effect of 11(R)-HETE on Hypertrophic Markers in RL-14 Cardiomyocytes

| Marker | Treatment (20 µM) | % Increase vs. Control | Source(s) |

|---|---|---|---|

| β/α-MHC ratio | 11(R)-HETE | 132% | nih.gov |

| ACTA-1 | 11(R)-HETE | 46% | nih.gov |

Contribution to Oxidative Stress Responses

The formation of 11(R)-HpETE is intrinsically linked to oxidative stress, serving as both a marker and a participant in the complex interplay with cellular antioxidant systems.

Lipid Peroxidation Markers

11(R)-HpETE is a product of the oxidation of arachidonic acid. researchgate.net This process can occur non-enzymatically through free radical-mediated lipid peroxidation, a hallmark of oxidative stress. nih.govmdpi.com During lipid peroxidation, reactive oxygen species abstract a hydrogen atom from a polyunsaturated fatty acid like arachidonic acid, leading to the formation of various lipid hydroperoxides, including 5-, 8-, 9-, 11-, 12-, and 15-HpETE. nih.govmdpi.com These hydroperoxides are considered early products and thus markers of lipid peroxidation. nih.govresearchgate.net While they can be formed from free arachidonic acid, they are more commonly found esterified within lipids, as this is the primary storage site for fatty acids in cells. nih.gov The formation of 11- and 15-hydroperoxyeicosatetraenoic acids (HPETEs) are also precursors for 4-hydroxy-2-nonenal (4-HNE), a toxic aldehyde product of lipid peroxidation. nih.gov

Interplay with Antioxidant Systems

The 11(R)-HpETE pathway is closely integrated with cellular antioxidant defense mechanisms. The primary hydroperoxide product, 11(R)-HpETE, is a reactive molecule that is typically reduced to its more stable alcohol form, 11(R)-HETE. mdpi.comresearchgate.net This reduction is often catalyzed by peroxidases, such as glutathione (B108866) peroxidases (GPXs), which are selenium-containing enzymes that play a critical role in the glutathione antioxidant system. pulmonarychronicles.comnih.gov This process couples the reduction of the lipid hydroperoxide with the oxidation of glutathione (GSH) to glutathione disulfide (GSSG), thereby detoxifying the reactive peroxide. pulmonarychronicles.com

Furthermore, downstream metabolites of the pathway also interact with the glutathione system. In LoVo cells, 11-oxo-ETE is further metabolized by glutathione S-transferase (GST) through conjugation with GSH to form an 11-oxo-ETE-GSH adduct (OEG). acs.orgnih.govnih.gov This conjugation is a detoxification step, preparing the molecule for eventual elimination. The interplay is crucial, as control of lipid peroxidation is a key function of antioxidant systems, and glutathione is a primary small molecule antioxidant involved in metabolizing harmful products of lipid peroxidation. pulmonarychronicles.com

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 11(R)-Hydroperoxyeicosatetraenoic Acid | 11(R)-HpETE |

| 11(R)-Hydroxy-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid | 11(R)-HETE |

| 11-oxo-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid | 11-oxo-ETE |

| 11-oxo-eicosatetraenoic acid methyl ester | 11-oxo-ETE-ME |

| 15-Deoxy-Δ12,14-prostaglandin J₂ | 15d-PGJ₂ |

| Prostaglandin (B15479496) E₂ | PGE₂ |

| Prostaglandin D₂ | PGD₂ |

| 15-Hydroxyprostaglandin dehydrogenase | 15-PGDH |

| Human Umbilical Vein Endothelial Cells | HUVECs |

| Cyclooxygenase-2 | COX-2 |

| 15-oxo-eicosatetraenoic acid | 15-oxo-ETE |

| Human Colorectal Adenocarcinoma Cells | LoVo |

| Myosin Heavy Chain | MHC |

| Alpha-skeletal actin | ACTA-1 |

| Cytochrome P450 | CYP |

| Hydroperoxyeicosatetraenoic acid | HpETE |

| 4-hydroxy-2-nonenal | 4-HNE |

| Glutathione Peroxidase | GPx |

| Glutathione | GSH |

Involvement in Inflammatory Processes in Experimental Systems (Mechanistic Insights)

11(R)-Hydroperoxyeicosatetraenoic acid (11(R)-HpETE) is a lipid hydroperoxide derived from the oxygenation of arachidonic acid (AA). Its formation is a key step in a metabolic cascade that can be initiated by several enzymes, notably cyclooxygenase-2 (COX-2) and specialized 11R-lipoxygenases (11R-LOX). caymanchem.comacs.org The biological activities of HpETEs are often transient, as they are rapidly converted to their more stable corresponding hydroxyeicosatetraenoic acids (HETEs) by ubiquitous cellular peroxidases, or they are further metabolized to other bioactive compounds. caymanchem.comresearchgate.net

In experimental systems, the pathway leading from 11(R)-HpETE is implicated in inflammatory processes. Studies have shown that COX-2, an enzyme well-known for being induced by inflammatory stimuli, growth factors, and hormones, can metabolize arachidonic acid to produce 11(R)-Hpete. acs.orgnih.gov This occurs alongside the production of prostaglandins. acs.org The 11(R)-Hpete is subsequently reduced to 11(R)-HETE. acs.orgnih.gov This enzymatic origin links the 11(R)-Hpete pathway directly to cellular responses during inflammation. nih.gov

Furthermore, non-enzymatic peroxidation of arachidonic acid, often driven by reactive oxygen species during oxidative stress, can produce racemic mixtures of HpETEs. caymanchem.com These non-enzymatically derived lipid hydroperoxides are generally considered to be pro-inflammatory lipid metabolites, serving as markers of oxidative stress and tissue injury. caymanchem.com While specific mechanistic studies on 11(R)-Hpete itself are less common than for its downstream product, its position as an intermediate product of pro-inflammatory enzymes and processes underscores its involvement in the complex network of inflammatory signaling. caymanchem.comnih.gov

| Enzyme/Process | Substrate | Intermediate Product | Key Downstream Product | Implication |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 11(R)-HpETE | 11(R)-HETE | Links pathway to inflammation as COX-2 is induced by inflammatory stimuli. acs.orgnih.gov |

| 11R-Lipoxygenase (11R-LOX) | Arachidonic Acid | 11(R)-HpETE | 11(R)-HETE | Specific enzymatic pathway found in certain organisms like Hydra vulgaris. nih.govnih.gov |

| Non-enzymatic Peroxidation | Arachidonic Acid | Racemic HpETEs | Racemic HETEs | Associated with oxidative stress and generally regarded as pro-inflammatory. caymanchem.com |

Developmental and Regenerative Biology (e.g., Tentacle Regeneration in Hydra vulgaris)

The 11(R)-Hpete pathway plays a significant role in the developmental and regenerative biology of certain non-human organisms, most notably the freshwater polyp Hydra vulgaris. nih.govnih.gov This organism possesses a remarkable ability to regenerate, a process in which metabolites of arachidonic acid are critically involved. nih.govmpg.de

In vitro studies using homogenates of Hydra vulgaris have demonstrated the conversion of exogenous arachidonic acid into two primary metabolites: 11-hydroperoxyeicosatetraenoic acid (11-HPETE) and its reduced, more stable form, 11-hydroxyeicosatetraenoic acid (11-HETE). nih.govnih.gov Chiral phase analysis revealed that the 11-HETE produced is predominantly the R enantiomer, indicating the presence of a highly active and specific (R)-11-lipoxygenase in this organism. nih.govnih.gov The production of 11(R)-Hpete and its derivative is dependent on substrate concentration and incubation time. nih.govnih.gov

The functional significance of this pathway was investigated in decapitated Hydra to observe regeneration. When various synthetic HETE isomers were tested, only the endogenous 11-HETE and synthetic 11(R)-HETE were found to significantly enhance the average number of tentacles regenerated. nih.govnih.gov This finding strongly suggests that 11(R)-HETE, derived from 11(R)-Hpete, acts as a key cellular regulator in the complex process of tentacle regeneration in Hydra vulgaris. nih.govnih.gov While other tested compounds often inhibited the budding process, the specific enhancement of tentacle formation points to a precise role for the 11(R)-Hpete pathway in pattern formation and morphogenesis during regeneration. nih.govnih.gov

| Organism | Experimental System | Key Finding | Functional Implication |

|---|---|---|---|

| Hydra vulgaris | In vitro homogenates | Biosynthesis of 11-HPETE and 11-HETE from arachidonic acid, with 11-HETE being mainly the R enantiomer. nih.govnih.gov | Demonstrates the presence of an active (R)-11-lipoxygenase pathway. nih.gov |

| Hydra vulgaris | In vivo regeneration assay (decapitated Hydra) | Endogenous 11-HETE and synthetic 11(R)-HETE significantly enhanced the number of regenerated tentacles. nih.govnih.gov | Suggests 11(R)-HETE, via the 11(R)-Hpete pathway, is a cellular regulator of regeneration. nih.govnih.gov |

Modulation of Cellular Homeostasis and Responses to External Stimuli

The broader arachidonic acid metabolic network, which includes the 11(R)-Hpete pathway, is integral to how cells sense and respond to a variety of external stimuli, thereby modulating cellular homeostasis. mdpi.comahajournals.org Lipid mediators derived from arachidonic acid, including HpETEs and HETEs, act as local signaling molecules that can amplify or dampen cellular responses to disturbances. wikipedia.org

In experimental models, the arachidonic acid cascade is activated in response to physical forces. For instance, changes in pressure or mechanical stretch can activate cytosolic phospholipase A2, leading to the release of arachidonic acid from membrane phospholipids. mdpi.com This released arachidonic acid is then available for metabolism by enzymes like COX and LOX, initiating signaling pathways that help the cell adapt and restore homeostasis. mdpi.comahajournals.org The renin-expressing cells of the kidney, for example, utilize this mechanotransduction pathway to regulate renin secretion and maintain blood pressure homeostasis. ahajournals.org

The 11(R)-Hpete pathway, originating from enzymes like COX-2, is situated within this stimulus-response framework. acs.org Furthermore, the metabolism of HpETEs is involved in cellular responses to chemical stimuli and stress. In frog parathyroid cells, high extracellular calcium stimulates a pathway involving arachidonic acid and a lipoxygenase product, 12(S)-HPETE, to modulate ion channel activity and cellular signaling. plos.org Although this involves a different isomer, it illustrates the conserved role of HpETEs in transducing external chemical signals into intracellular responses. plos.org The production of these lipid mediators is a crucial part of the cellular machinery for maintaining balance and adapting to environmental changes. researchgate.net

Advanced Research Methodologies for the Analysis and Quantification of 11 R Hydroperoxyeicosatetraenoic Acid and Its Metabolites

Chromatographic Techniques for Chiral Separation and Quantification

Chromatographic methods are fundamental in separating 11(R)-HpETE from its other stereoisomers and regioisomers, a critical step for accurate quantification and biological assessment. The choice between normal-phase and reverse-phase chromatography depends on the specific analytical requirements, such as the polarity of the analytes and the desired separation mechanism.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (MS/MS) are powerful tools for the analysis of 11(R)-HpETE and its metabolites. vulcanchem.com These techniques offer high sensitivity and specificity, enabling the detection and quantification of trace amounts of these lipids in biological samples. nih.gov For instance, LC-MS analysis has been instrumental in identifying 11-oxo-eicosatetraenoic acid (11-oxo-ETE) as a metabolite of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). nih.gov The use of stable isotope dilution methods in conjunction with LC-MS allows for precise quantification. nih.gov

In a typical LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), which enhances the specificity of detection. mdpi.com For example, in the analysis of 11-oxo-ETE, the precursor ion [M-PFB]⁻ at m/z 317 is fragmented to produce characteristic product ions at m/z 123, 149, 165, 219, and 273. nih.gov The chromatographic separation prior to mass analysis is crucial to distinguish between isomers like 11-oxo-ETE and 15-oxo-ETE, which can share common product ions. mdpi.com

Table 1: LC-MS/MS Parameters for the Analysis of 11-oxo-ETE derived from 11(R)-HETE

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) |

|---|---|---|---|

| 11-oxo-ETE-PFB | 317 ([M-PFB]⁻) | 123, 149, 165, 219, 273 | 12.8 |

| 15-oxo-ETE-PFB | 317 ([M-PFB]⁻) | - | 12.0 |

Data derived from studies on LoVo cell lysates. nih.govmdpi.com

Ultra-High Performance Liquid Chromatography-Electron Capture Atmospheric Pressure Chemical Ionization/High Resolution Mass Spectrometry (UHPLC-ECAPCI/HRMS)

For enhanced sensitivity and resolution, ultra-high performance liquid chromatography (UHPLC) combined with electron capture atmospheric pressure chemical ionization (ECAPCI) and high-resolution mass spectrometry (HRMS) has emerged as a state-of-the-art technique. nih.govresearchgate.net This method is particularly advantageous for analyzing chiral eicosanoids. nih.govresearchgate.net The use of ECAPCI, especially with pentafluorobenzyl (PFB) derivatives of the analytes, significantly boosts sensitivity compared to conventional electrospray ionization (ESI) when using normal-phase chromatography for chiral separations. mdpi.com

A targeted chiral lipidomics approach using UHPLC-ECAPCI/HRMS allows for the simultaneous quantification of multiple HETE enantiomers with high specificity. nih.govresearchgate.net Monitoring high-resolution ions from the fragmentation of PFB derivatives can increase sensitivity by an order of magnitude compared to unit resolution mass spectrometry. nih.govnih.gov This has enabled the quantification of low-level HETEs in complex biological samples like human whole blood. nih.gov For example, this method has been used to measure the stimulus-dependent production of 11(R)-HETE in human whole blood, with concentrations as low as 0.09 ± 0.01 ng/ml being detected. nih.gov

Normal-Phase and Reverse-Phase High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Both normal-phase and reverse-phase HPLC are employed for the separation of 11(R)-HpETE and its related stereoisomers. moravek.com

Normal-Phase HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase. moravek.comunt.edu This technique is highly effective for separating positional isomers and enantiomers that may co-elute in reverse-phase systems. sepscience.com Chiral stationary phases (CSPs) are often used in normal-phase mode to achieve enantiomeric separation of HETEs. nih.govresearchgate.net The R-enantiomers of HETEs generally elute before the S-enantiomers on certain chiral columns. nih.govsemanticscholar.org

Reverse-Phase HPLC employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. moravek.comsepscience.com It is a versatile and widely used technique due to its compatibility with aqueous samples and high reproducibility. moravek.com While traditionally considered less effective for chiral separations, recent advancements have led to the development of chiral reverse-phase methods that can resolve HETE enantiomers. mdpi.comnih.gov

The choice between the two modes depends on the specific separation goals. Normal-phase HPLC often provides better resolution for closely related isomers, including enantiomers, which is crucial for distinguishing between enzymatically and non-enzymatically formed eicosanoids. nih.govsepscience.com

Table 2: Comparison of HPLC Modes for Eicosanoid Analysis

| Feature | Normal-Phase HPLC | Reverse-Phase HPLC |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica) moravek.comunt.edu | Non-polar (e.g., C18) moravek.com |

| Mobile Phase | Non-polar (e.g., n-hexane) moravek.com | Polar (e.g., water/acetonitrile) sepscience.com |

| Primary Application | Separation of polar compounds, isomers, and enantiomers sepscience.comuhplcs.com | Separation of a wide range of non-polar to moderately polar compounds moravek.com |

| Advantages for 11(R)-HpETE | Excellent resolution of stereoisomers and regioisomers. sepscience.com | High reproducibility and compatibility with aqueous samples. moravek.com |

Spectrometric Techniques for Structural Elucidation and Characterization

Spectrometric methods are indispensable for confirming the chemical structure of 11(R)-HpETE and its metabolites following their isolation by chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including eicosanoids. nih.govhyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) are used to assign the complete structure. hyphadiscovery.com For example, 1H-NMR was used in combination with other techniques to characterize 11-HpETE and 11-HETE biosynthesized by homogenates of Hydra vulgaris. nih.gov The ability of NMR to provide unambiguous structural information is crucial, especially when mass spectrometry fragmentation patterns might be misleading. hyphadiscovery.com

Table 3: Key NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| 1H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. |

| 13C NMR | Provides information on the carbon skeleton of the molecule. oxinst.com |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (protons on adjacent carbons). hyphadiscovery.com |

| HSQC/HMBC (Heteronuclear Correlation) | Shows correlations between protons and directly bonded (HSQC) or long-range coupled (HMBC) carbons. |

Electron-Impact Mass Spectrometry (EI-MS)

Electron-impact mass spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation of the analyte molecule. creative-proteomics.com The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural identification and confirmation. creative-proteomics.com This technique was instrumental, alongside NMR and chromatography, in the initial characterization of 11-HpETE and 11-HETE. nih.gov The detailed fragmentation patterns obtained from EI-MS provide valuable information about the specific structural features of the eicosanoid, complementing data from other analytical methods. escholarship.org

Targeted Lipidomics Approaches for Eicosanoid Profiling

Targeted lipidomics has emerged as a powerful strategy for the detailed analysis and quantification of specific lipid molecules, such as 11(R)-Hydroperoxyeicosatetraenoic Acid (11(R)-HpETE) and its metabolites. This approach offers high sensitivity and specificity, making it ideal for elucidating the complex roles of eicosanoids in various biological processes. The primary analytical tool for targeted eicosanoid profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The enzymatic formation of eicosanoids is highly stereoselective. nih.gov For instance, cyclooxygenase-2 (COX-2) converts arachidonic acid into 11(R)-HpETE, 15(S)-HpETE, and 15(R)-HpETE. nih.govnih.gov In contrast, non-enzymatic formation through reactive oxygen species results in a mixture of various HPETE isomers. nih.gov Therefore, chiral liquid chromatography methods are essential to distinguish between the products of enzymatic and non-enzymatic pathways. nih.gov

A key challenge in eicosanoid analysis is the presence of numerous isomers that can have the same precursor and product ions in mass spectrometry. nih.gov Consequently, robust chromatographic separation is critical for accurate identification and quantification. nih.gov High-performance liquid chromatography (HPLC) coupled with various ionization techniques and mass analyzers has become the standard for eicosanoid profiling. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Techniques

LC-MS/MS is the preferred method for quantifying eicosanoids due to its high selectivity, sensitivity, and accuracy. nih.gov This technique involves separating the analytes using liquid chromatography followed by detection and fragmentation in a tandem mass spectrometer. Multiple reaction monitoring (MRM) is a common acquisition mode that enhances sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.com

Several ionization methods are employed in LC-MS for eicosanoid analysis, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and electron capture atmospheric pressure chemical ionization (ECAPCI). researchgate.net ESI is widely used and typically operates in the negative ion mode for eicosanoids, detecting the deprotonated molecule [M-H]⁻. nih.gov ECAPCI has been shown to be particularly effective for the analysis of hydroperoxides and their corresponding alcohol derivatives. nih.govacs.org

The following table summarizes a typical LC-MS/MS method for the analysis of 11(R)-HpETE and related compounds:

| Parameter | Description |

| Chromatography | Chiral Liquid Chromatography |

| Ionization Source | Electron Capture Atmospheric Pressure Chemical ionization (ECAPCI) |

| Mass Analyzer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 335 (for HPETEs) |

| Product Ion (m/z) | Specific fragments for different isomers |

| Internal Standards | Deuterated analogs (e.g., 15(S)-HETE-d8) |

This table provides a generalized overview of a common LC-MS/MS method for eicosanoid analysis.

Detailed Research Findings

Targeted chiral lipidomics has been instrumental in elucidating the metabolic pathways of arachidonic acid. For example, studies using this approach have demonstrated that in certain epithelial cells, COX-2-mediated metabolism of arachidonic acid primarily produces 11(R)-HETE, the reduction product of 11(R)-HpETE. mdpi.comnih.gov

One study utilized a targeted chiral lipidomics approach to analyze COX-2-derived metabolites in rat intestinal epithelial cells. semanticscholar.org This research revealed that 11(R)-HpETE was the most abundant initial hydroperoxide formed from exogenously added arachidonic acid. nih.gov The subsequent reduction of 11(R)-HpETE leads to the formation of 11(R)-HETE. nih.govmdpi.com

Further research in human colorectal adenocarcinoma cells, which express both COX-2 and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), used stable isotope dilution chiral LC-ECAPCI/MS to quantify eicosanoids. nih.govacs.org These studies found that 11(R)-HETE levels peaked within minutes of arachidonic acid addition and then rapidly decreased, indicating further metabolism. nih.govacs.org This led to the discovery that 15-PGDH can convert 11(R)-HETE to 11-oxo-eicosatetraenoic acid (11-oxo-ETE). nih.govnih.gov

The table below presents selected research findings on the analysis of 11(R)-HpETE and its metabolites:

| Cell Line/System | Analytical Method | Key Findings | Reference |

| Rat Intestinal Epithelial Cells (RIES) | Targeted Chiral Lipidomics LC-MS | 11(R)-HpETE is the most abundant initial COX-2-derived hydroperoxide. | nih.govsemanticscholar.org |

| Human Colorectal Adenocarcinoma (LoVo) Cells | Stable Isotope Dilution Chiral LC-ECAPCI/MS | 11(R)-HETE is a significant COX-2 metabolite that is further converted to 11-oxo-ETE by 15-PGDH. | nih.govacs.org |

| Human Whole Blood | UPLC-MS/MS | Chiral analysis confirmed the production of 11(R)-HETE, which was suppressed by celecoxib. | jci.org |

This table highlights key research findings obtained through targeted lipidomics approaches for the analysis of 11(R)-HpETE and its downstream metabolites.

Emerging Research Avenues and Future Directions in 11 R Hydroperoxyeicosatetraenoic Acid Research

Elucidating Novel Enzymatic and Non-Enzymatic Pathways

The formation of 11(R)-hydroperoxyeicosatetraenoic acid [11(R)-HpETE] is a critical branch in the complex web of arachidonic acid metabolism. While initially understood primarily through the lens of cyclooxygenase (COX) activity, ongoing research continues to unveil a more nuanced picture involving both enzymatic and non-enzymatic routes.

Enzymatic Pathways:

The primary enzymatic route to 11(R)-HpETE involves cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govhmdb.ca These enzymes convert arachidonic acid into various hydroperoxy and hydroxy derivatives, including 11(R)-HpETE. nih.govacs.orgmdpi.com The peroxidase activity of COX enzymes subsequently reduces the hydroperoxide to its more stable alcohol, 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). acs.org Interestingly, while aspirin (B1665792) acetylates and inhibits the cyclooxygenase activity of COX-1, it only modifies the activity of COX-2, leading to the formation of 15(R)-HETE, suggesting a potential shift in product profile under certain conditions. nih.gov

Beyond the well-established COX pathways, evidence suggests the existence of a distinct (R)-11-lipoxygenase in lower organisms like Hydra vulgaris, which actively produces 11(R)-HpETE and its corresponding HETE. nih.gov This finding opens the possibility of discovering novel lipoxygenase isoforms with similar activity in other species.

Non-Enzymatic Pathways:

Non-enzymatic formation of HpETEs, including the 11(R) isomer, occurs through free radical-mediated lipid peroxidation. nih.gov This process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from arachidonic acid, leading to the formation of an allylic radical. nih.gov The subsequent non-stereoselective addition of molecular oxygen can result in a variety of HpETE isomers. nih.gov This contrasts with the highly stereoselective nature of enzymatic reactions. nih.gov The non-enzymatic peroxidation of arachidonic acid can produce a range of regio- and stereoisomers of HpETEs and HETEs. caymanchem.com

Identification of Additional Downstream Metabolites and Their Bioactivities

Once formed, 11(R)-HpETE is not an endpoint but rather a precursor to a cascade of downstream metabolites with distinct biological activities. The primary and most immediate metabolite is 11(R)-HETE, formed by the reduction of the hydroperoxy group, a reaction catalyzed by the peroxidase activity of COX enzymes or by glutathione (B108866) peroxidases. acs.orgresearchgate.net

A significant downstream metabolite with emerging importance is 11-oxo-eicosatetraenoic acid (11-oxo-ETE). nih.govacs.org This metabolite is formed through the oxidation of 11(R)-HETE by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govacs.orgmdpi.com Research has demonstrated that 11-oxo-ETE possesses antiproliferative properties, capable of inhibiting the proliferation of endothelial cells and certain colon cancer cell lines. nih.govacs.org This positions the COX-2/15-PGDH pathway as a crucial axis in generating a bioactive lipid with potential anti-tumorigenic effects. acs.org

Further metabolism can lead to the formation of conjugates, such as 11-oxo-ETrE-glutathione (11-OEG), which can be formed in cell lysates. acs.orgresearchgate.net The biological significance of these conjugated metabolites is an active area of investigation. The identification of these downstream products underscores the complexity of the 11(R)-HpETE metabolic network and highlights the potential for the discovery of additional bioactive molecules.

Characterization of Receptors and Intracellular Targets Specific to 11(R)-HpETE and its Derivatives

The biological effects of 11(R)-HpETE and its downstream metabolites are mediated through their interaction with specific cellular receptors and intracellular targets. While research in this area is still developing, some key targets have been identified for related eicosanoids, offering potential avenues for investigating 11(R)-HpETE-specific signaling.

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that are known to be activated by various eicosanoids. mdpi.com For instance, PPARγ is a target for compounds like 15-HETE. mdpi.com Given the structural similarities, it is plausible that 11(R)-HpETE or its derivatives could also modulate PPAR activity, thereby influencing gene expression related to inflammation and cell proliferation.

Another potential target is the vanilloid receptor 1 (VR1), also known as the capsaicin (B1668287) receptor. Studies have shown that 12-HpETE, a structurally similar lipoxygenase product, is a potent agonist of VR1, playing a role in inflammatory pain signaling. pnas.org This raises the intriguing possibility that 11(R)-HpETE could also interact with VR1 or other related transient receptor potential (TRP) channels, which are involved in sensory perception and cellular signaling.

The identification of specific G protein-coupled receptors (GPCRs) for other HETE isomers, such as GPR31 for 12(S)-HETE, suggests that dedicated receptors for 11(R)-HETE and its metabolites may also exist. caymanchem.com Future research focused on receptor binding assays and signaling pathway analysis will be crucial to deorphanize these potential receptors and elucidate the precise mechanisms by which 11(R)-HpETE and its derivatives exert their biological effects.

Advanced Mechanistic Studies in Cellular and In Vivo (Non-Human) Models

To fully understand the physiological and pathophysiological roles of 11(R)-HpETE, researchers are employing a variety of cellular and in vivo models. These models are instrumental in dissecting the molecular mechanisms underlying the observed biological activities.

Cellular Models:

Rat intestinal epithelial cells (RIES cells) that have been engineered to permanently express the COX-2 gene have served as a valuable model for studying the production and metabolism of 11(R)-HpETE. nih.govnih.gov In these cells, 11(R)-HETE was identified as a significant metabolite, although it was rapidly metabolized further. acs.org Human colorectal carcinoma cell lines, such as LoVo and HCA-7, which exhibit differential expression of COX-2 and 15-PGDH, have been crucial in confirming the enzymatic formation of 11-oxo-ETE from 11(R)-HETE. acs.orgmdpi.com Human umbilical vein endothelial cells (HUVECs) have been utilized to demonstrate the antiproliferative effects of 11-oxo-ETE. acs.org

In Vivo (Non-Human) Models:

The invertebrate organism Hydra vulgaris has been used as a model to demonstrate the production of 11(R)-HpETE and 11(R)-HETE by a putative (R)-11-lipoxygenase. nih.gov In this model, endogenous and synthetic 11(R)-HETE were shown to enhance tentacle regeneration, suggesting a role for this eicosanoid in developmental processes. nih.gov While specific in vivo models focusing solely on 11(R)-HpETE are still emerging, studies on related lipid mediators in models of inflammation and cancer provide a framework for future investigations. For example, mouse models of lung carcinoma have been used to study the effects of inhibiting 12-lipoxygenase, a related enzyme. mdpi.com

These models, combined with genetic and pharmacological tools, will be essential for elucidating the precise contribution of the 11(R)-HpETE pathway to various biological processes and disease states.

Development of Novel Research Tools and Analytical Techniques

The study of labile and often low-abundance lipid mediators like 11(R)-HpETE necessitates the development and application of sophisticated research tools and analytical techniques.

Analytical Techniques:

A significant challenge in 11(R)-HpETE research is its inherent instability and rapid metabolism. vulcanchem.com To overcome this, highly sensitive and specific analytical methods are required. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for the analysis of eicosanoids. nih.govvulcanchem.com Specifically, techniques coupling normal phase chiral chromatography with electron capture atmospheric pressure chemical ionization/mass spectrometry (LC-ECAPCI/MS) allow for the separation and sensitive detection of enantiomeric forms of HpETEs and HETEs. nih.gov The use of selected reaction monitoring (SRM) further enhances the specificity of detection. acs.org For accurate quantification, stable isotope-labeled internal standards, such as deuterated analogs, are commonly employed. vulcanchem.com

Research Tools:

The development of specific inhibitors and antibodies is crucial for probing the function of the enzymes involved in the 11(R)-HpETE pathway. Selective inhibitors for COX-1 and COX-2, such as NS-398, have been instrumental in dissecting their relative contributions to 11(R)-HpETE formation. nih.govnih.gov Similarly, inhibitors of 15-PGDH, like CAY10397, have been used to confirm its role in the metabolism of 11(R)-HETE. acs.org The availability of recombinant human 15-PGDH has enabled in vitro studies to characterize the enzymatic conversion of 11(R)-HETE to 11-oxo-ETE. acs.orgmdpi.com

Future advancements in these areas, including the development of more potent and selective pharmacological tools and the refinement of analytical platforms for single-cell and spatially-resolved lipidomics, will undoubtedly accelerate our understanding of the intricate roles of 11(R)-HpETE in health and disease.

Q & A

Basic: What are the established methodologies for quantifying 11(R)-Hpete in cellular models?

Answer:

Quantification requires sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated 11(R)-Hpete). Key steps include:

- Sample preparation: Use lipid extraction protocols (e.g., Bligh-Dyer method) to isolate hydroperoxy lipids.

- Chromatographic separation: Optimize reverse-phase columns to resolve 11(R)-Hpete from isomers like 11(S)-Hpete.

- Validation: Include spike-recovery experiments and calibration curves to ensure accuracy .

Basic: How should researchers design experiments to assess the stability of 11(R)-Hpete under physiological conditions?

Answer:

- Controlled variables: Test stability across pH (5.0–7.4), temperature (37°C), and time (0–24 hours).

- Detection methods: Monitor degradation via UV absorbance (234 nm for conjugated dienes) or LC-MS.

- Replication: Conduct triplicate trials and include negative controls (e.g., antioxidants to suppress auto-oxidation) .

Basic: What experimental strategies are recommended for synthesizing and purifying 11(R)-Hpete in vitro?

Answer:

- Enzymatic synthesis: Use lipoxygenase isoforms (e.g., human ALOX15) incubated with arachidonic acid under controlled oxygen tension.

- Purification: Employ silica-based solid-phase extraction (SPE) or preparative HPLC.

- Purity validation: Confirm via nuclear magnetic resonance (NMR) and high-resolution MS .

Advanced: How can researchers resolve contradictions in reported enzymatic pathways involving 11(R)-Hpete?

Answer:

- Comparative kinetic studies: Measure substrate specificity and catalytic efficiency of candidate enzymes (e.g., ALOX isoforms).

- Isotopic labeling: Use -labeled hydroperoxides to track enzymatic vs. non-enzymatic formation.

- Cross-species validation: Compare pathways in human, murine, and recombinant enzyme systems .

Advanced: What strategies can elucidate the downstream signaling mechanisms of 11(R)-Hpete in inflammatory responses?

Answer:

- Genetic knockdown: Use siRNA or CRISPR to silence putative receptors (e.g., GPCRs) in immune cells.

- Multi-omics integration: Combine lipidomics with phosphoproteomics to identify phosphorylation cascades.

- Pharmacological inhibition: Apply antagonists (e.g., PTX for GPCRs) to isolate specific pathways .

Advanced: How should researchers address variability in 11(R)-Hpete bioactivity data across cell types?

Answer:

- Standardize culture conditions: Control for oxygen levels, serum components, and cell density.

- Dose-response profiling: Establish EC values in primary vs. immortalized cells.

- Cross-validation: Replicate findings in 3D organoids or ex vivo tissue models .

Advanced: What methodological approaches validate 11(R)-Hpete's role in disease models (e.g., cancer, atherosclerosis)?

Answer:

- Transgenic models: Use ALOX15 knockout mice to assess 11(R)-Hpete-dependent phenotypes.

- Biomarker correlation: Quantify 11(R)-Hpete in patient plasma via LC-MS and correlate with disease severity.

- Mechanistic studies: Apply pathway inhibitors (e.g., MAPK inhibitors) to dissect causal links .

Advanced: How can researchers mitigate artifacts when detecting 11(R)-Hpete in lipid-rich matrices?

Answer:

- Artifact suppression: Add antioxidants (e.g., BHT) during sample preparation to prevent auto-oxidation.

- Orthogonal validation: Confirm findings using antibody-based assays (e.g., ELISA) alongside MS.

- Blank controls: Include matrix-matched blanks to identify background signals .

Advanced: What statistical frameworks are suitable for analyzing dose-dependent effects of 11(R)-Hpete?

Answer:

- Non-linear regression: Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC.

- Multivariate analysis: Use ANOVA with post-hoc tests to compare treatments across cell lines.

- Meta-analysis: Aggregate data from independent studies to identify consensus trends .

Advanced: How can cross-species differences in 11(R)-Hpete metabolism be systematically investigated?

Answer:

- Comparative lipidomics: Profile 11(R)-Hpete levels in human, murine, and zebrafish models.

- Enzyme kinetics: Compare catalytic rates of orthologous ALOX enzymes.

- Computational modeling: Predict species-specific metabolic networks using tools like KEGG .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro